molecular formula C24H31N3O B5679751 9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane

9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane

Cat. No. B5679751
M. Wt: 377.5 g/mol
InChI Key: NNCIIROMNJZXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazaspiro[5.5]undecane derivatives are a class of spiro-compounds characterized by the presence of two nitrogen atoms within a bicyclic system. These compounds have garnered attention due to their unique structural features and the potential for varied chemical reactivity and biological activity. The specific structure mentioned, with substitutions at key positions, suggests a complex synthesis pathway and a molecule with distinctive properties.

Synthesis Analysis

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, such as the one , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the addition of a β-dicarbonyl nucleophile under specific conditions (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various techniques, including NMR and X-ray crystallography. These studies reveal that spirocycles often prefer a chair conformation for the cyclohexanone unit and are stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique spirocyclic structure, which can participate in various organic reactions. The presence of nitrogen atoms within the spiro system allows for the formation of complexes with metals, indicating a potential for diverse chemical transformations (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are closely related to their molecular structure. For example, the crystal structure analysis provides insight into the compound's solid-state properties, including its conformational preferences and the types of intermolecular interactions that stabilize the crystal lattice (Islam et al., 2015).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are characterized by their reactivity towards various reagents and conditions. These properties are significantly influenced by the electronic structure of the molecule, as evidenced by computational studies and reactions with electrophiles. The functional groups attached to the spirocyclic core play a crucial role in determining the molecule's reactivity and the types of chemical reactions it can undergo (Aggarwal & Khurana, 2015).

properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18-13-19(2)25-15-22(18)23(28)27-11-9-24(10-12-27)14-21(16-26(3)17-24)20-7-5-4-6-8-20/h4-8,13,15,21H,9-12,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIIROMNJZXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N2CCC3(CC2)CC(CN(C3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.